molecular formula C12H9NO5S B6390385 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid CAS No. 1261935-24-3

5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid

Cat. No.: B6390385
CAS No.: 1261935-24-3
M. Wt: 279.27 g/mol
InChI Key: LUJPXRFYNFAZBT-UHFFFAOYSA-N
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Description

5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is a heterocyclic compound that features both thiophene and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the carboxyl group. The pyridine ring is then synthesized and functionalized with a methoxy group. The final step involves coupling the thiophene and pyridine rings under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxyl groups can be reduced to alcohols or aldehydes.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Shares the thiophene ring but lacks the pyridine moiety.

    2-Methoxypyridine-3-carboxylic acid: Contains the pyridine ring with a methoxy group but lacks the thiophene ring.

    5-Bromothiophene-2-carboxylic acid: Similar thiophene structure with a bromine substituent.

Uniqueness

5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid is unique due to the combination of both thiophene and pyridine rings, each functionalized with carboxyl and methoxy groups. This dual functionality provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(5-carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO5S/c1-18-10-8(11(14)15)2-6(4-13-10)7-3-9(12(16)17)19-5-7/h2-5H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJPXRFYNFAZBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CSC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687685
Record name 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-24-3
Record name 3-Pyridinecarboxylic acid, 5-(5-carboxy-3-thienyl)-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261935-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Carboxythiophen-3-yl)-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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